2C-G (hydrochloride)

Beschreibung

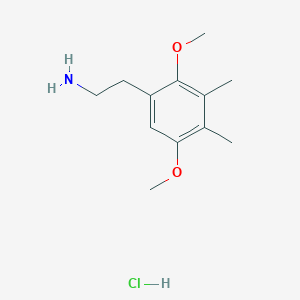

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-(2,5-dimethoxy-3,4-dimethylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2.ClH/c1-8-9(2)12(15-4)10(5-6-13)7-11(8)14-3;/h7H,5-6,13H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTJMRNIFGGQEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1C)OC)CCN)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327175-14-4 | |

| Record name | 2,5-Dimethoxy-3,4-dimethylphenethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327175144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2C-G HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T1N0Q6L7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of 2C-G (hydrochloride) on 5-HT2A Receptors

Disclaimer: Scientific literature detailing the specific mechanism of action of 2C-G hydrochloride on 5-HT2A receptors is scarce. This guide, therefore, presents a putative mechanism based on the well-established pharmacology of the 2C class of psychedelic phenethylamines and the known signaling pathways of the 5-HT2A receptor. The experimental protocols, data tables, and visualizations provided herein represent a framework for the scientific investigation of 2C-G's pharmacological profile.

Introduction

2C-G (3,4-Dimethyl-2,5-dimethoxyphenethylamine) is a synthetic phenethylamine and a member of the 2C family of psychedelic compounds.[1][2] Like other members of this class, its psychoactive effects are believed to be primarily mediated by its interaction with serotonin receptors, particularly the 5-HT2A subtype.[3][4] The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key target for classic psychedelics and is implicated in various physiological and pathological processes, including learning, memory, and neuropsychiatric disorders.[5][6] This technical guide provides a detailed overview of the presumed mechanism of action of 2C-G at the 5-HT2A receptor, outlines experimental protocols for its characterization, and presents templates for data visualization and interpretation for researchers, scientists, and drug development professionals.

Expected Pharmacological Profile of 2C-G at 5-HT2A Receptors

Based on the pharmacology of structurally related 2C compounds, 2C-G is expected to act as a partial agonist at the 5-HT2A receptor.[4][7] This interaction is anticipated to initiate a cascade of intracellular signaling events that are characteristic of 5-HT2A receptor activation.

Binding Affinity

The initial step in the mechanism of action is the binding of 2C-G to the 5-HT2A receptor. The affinity of this binding is a critical determinant of the compound's potency. While specific quantitative data for 2C-G is not publicly available, it is hypothesized that it would exhibit a high affinity for the 5-HT2A receptor, comparable to other psychoactive phenethylamines.[8][9]

Functional Activity

Upon binding, 2C-G is expected to induce a conformational change in the 5-HT2A receptor, leading to its activation. As a partial agonist, it would elicit a submaximal response compared to the endogenous full agonist, serotonin. The functional activity of 2C-G would be characterized by its potency (EC50) and efficacy (Emax) in stimulating downstream signaling pathways.

Signaling Pathways of the 5-HT2A Receptor

The 5-HT2A receptor is known to couple to several intracellular signaling pathways, with the canonical pathway involving the Gq/11 family of G proteins.[6][10] However, evidence also suggests the involvement of other signaling cascades, leading to the concept of biased agonism, where a ligand can preferentially activate one pathway over another.[11]

Canonical Gq-Mediated Signaling

Activation of the 5-HT2A receptor by an agonist typically leads to the activation of the Gq alpha subunit.[6] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5][12] This cascade of events ultimately leads to various cellular responses, including neuronal excitation.[6]

Canonical 5-HT2A Gq-mediated signaling pathway.

β-Arrestin-Mediated Signaling and Biased Agonism

In addition to G protein-dependent signaling, GPCRs like the 5-HT2A receptor can also signal through β-arrestin pathways.[13] Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.[14] This can lead to receptor desensitization and internalization, but also to the initiation of G protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs).[15] The ability of a ligand to preferentially activate either the G protein or the β-arrestin pathway is termed "biased agonism" and is a critical area of research in drug development.[11]

Concept of biased agonism at the 5-HT2A receptor.

Experimental Protocols for Pharmacological Characterization

To elucidate the precise mechanism of action of 2C-G at the 5-HT2A receptor, a series of in vitro experiments are required. The following protocols provide a detailed methodology for these key experiments.

Experimental workflow for characterizing a novel 5-HT2A ligand.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of 2C-G for the 5-HT2A receptor.

-

Objective: To quantify the affinity of 2C-G for the human 5-HT2A receptor.

-

Materials:

-

Cell membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).[16]

-

Radioligand with high affinity and selectivity for the 5-HT2A receptor (e.g., [3H]ketanserin).[17]

-

2C-G hydrochloride.

-

Non-specific binding control (e.g., a high concentration of a known 5-HT2A antagonist like spiperone).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates.[18]

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of 2C-G hydrochloride.

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of 2C-G or the non-specific binding control.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

The data will be used to generate a competition binding curve.

-

The IC50 value (the concentration of 2C-G that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

-

The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of 2C-G to activate the Gq signaling pathway.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of 2C-G in stimulating the Gq-mediated signaling cascade.

-

Materials:

-

A stable cell line expressing the human 5-HT2A receptor.[19]

-

[3H]myo-inositol.

-

2C-G hydrochloride.

-

A known 5-HT2A full agonist (e.g., serotonin) as a positive control.

-

Lithium chloride (LiCl) to inhibit inositol monophosphatase.

-

Ion-exchange chromatography columns.

-

Scintillation counter.

-

-

Procedure:

-

Culture the cells in the presence of [3H]myo-inositol to label the cellular phosphoinositide pools.

-

Pre-treat the cells with LiCl.

-

Stimulate the cells with varying concentrations of 2C-G or the positive control.

-

Lyse the cells and separate the total inositol phosphates using ion-exchange chromatography.

-

Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the amount of inositol phosphate accumulation against the concentration of 2C-G.

-

Determine the EC50 (the concentration of 2C-G that produces 50% of its maximal effect) and the Emax (the maximum response produced by 2C-G, relative to the full agonist).

-

β-Arrestin Recruitment Assay

This assay is used to investigate the potential for 2C-G to induce biased agonism by measuring its ability to recruit β-arrestin to the 5-HT2A receptor.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of 2C-G in recruiting β-arrestin-2.

-

Materials:

-

A cell line co-expressing the human 5-HT2A receptor fused to a bioluminescent or fluorescent protein (e.g., Renilla luciferase) and β-arrestin-2 fused to a complementary protein (e.g., Green Fluorescent Protein).

-

2C-G hydrochloride.

-

A known 5-HT2A agonist as a positive control.

-

Substrate for the bioluminescent protein (if applicable).

-

A plate reader capable of measuring Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET).[20]

-

-

Procedure:

-

Plate the cells in a 96-well plate.

-

Add varying concentrations of 2C-G or the positive control to the wells.

-

Incubate to allow for β-arrestin recruitment.

-

If using a BRET assay, add the luciferase substrate.

-

Measure the BRET or FRET signal using a plate reader.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the change in BRET or FRET signal against the concentration of 2C-G.

-

Determine the EC50 and Emax for β-arrestin recruitment.

-

Compare the bias factor between the Gq and β-arrestin pathways to quantify any signaling bias.

-

Data Presentation

The quantitative data obtained from these experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Binding Affinity of 2C-G at the Human 5-HT2A Receptor

| Compound | Ki (nM) ± SEM | n |

| 2C-G (hydrochloride) | To be determined | ≥ 3 |

| Reference Antagonist | Known value | ≥ 3 |

Table 2: Functional Activity of 2C-G at the Human 5-HT2A Receptor (Gq Pathway)

| Compound | EC50 (nM) ± SEM | Emax (% of Serotonin) ± SEM | n |

| 2C-G (hydrochloride) | To be determined | To be determined | ≥ 3 |

| Serotonin | Known value | 100 | ≥ 3 |

Table 3: Functional Activity of 2C-G at the Human 5-HT2A Receptor (β-Arrestin Pathway)

| Compound | EC50 (nM) ± SEM | Emax (% of Serotonin) ± SEM | n |

| 2C-G (hydrochloride) | To be determined | To be determined | ≥ 3 |

| Serotonin | Known value | 100 | ≥ 3 |

Conclusion

While direct experimental evidence for the mechanism of action of 2C-G hydrochloride at the 5-HT2A receptor is currently lacking, its structural similarity to other 2C-series compounds strongly suggests that it acts as a partial agonist at this receptor. The primary downstream signaling event is expected to be the activation of the Gq-PLC-IP3/DAG pathway, with the potential for biased agonism through the β-arrestin pathway. The comprehensive experimental protocols and data presentation formats provided in this guide offer a robust framework for the future pharmacological characterization of 2C-G and other novel psychoactive compounds. Such research is essential for a deeper understanding of their therapeutic potential and adverse effects.

References

- 1. 2C-G - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. 2C or Not 2C: Phenethylamine Designer Drug Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2C (psychedelics) - Wikipedia [en.wikipedia.org]

- 5. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 7. 2C-B - Wikipedia [en.wikipedia.org]

- 8. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. innoprot.com [innoprot.com]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. reactionbiology.com [reactionbiology.com]

- 17. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 18. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 20. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,4-dimethyl-2,5-dimethoxyphenethylamine HCl (2C-G-HCl)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-dimethyl-2,5-dimethoxyphenethylamine, commonly known as 2C-G, is a psychedelic compound belonging to the 2C series of phenethylamines. First synthesized by Alexander Shulgin, it is structurally related to other psychoactive phenethylamines such as 2C-D. As with many compounds in this class, its primary mechanism of action is believed to be through interaction with serotonin receptors in the central nervous system. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and available pharmacological data for its hydrochloride salt (HCl). It also outlines relevant experimental protocols for its synthesis and analysis, and details the primary signaling pathway associated with its presumed target, the serotonin 5-HT₂A receptor.

Chemical Structure and Properties

The chemical structure of 3,4-dimethyl-2,5-dimethoxyphenethylamine features a phenethylamine core with two methoxy groups at the 2 and 5 positions and two methyl groups at the 3 and 4 positions of the benzene ring. The hydrochloride salt is formed by the protonation of the primary amine.

Chemical Structure of 3,4-dimethyl-2,5-dimethoxyphenethylamine

A simplified representation of the 2C-G freebase structure.

Below is a table summarizing the key physicochemical properties of 3,4-dimethyl-2,5-dimethoxyphenethylamine HCl.

| Property | Value | Reference |

| Chemical Name | 2-(2,5-dimethoxy-3,4-dimethylphenyl)ethan-1-amine hydrochloride | N/A |

| Synonyms | 2C-G HCl | N/A |

| Molecular Formula | C₁₂H₁₉NO₂ ⋅ HCl | [1] |

| Molecular Weight | 245.7 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Solubility | Soluble in DMF (20 mg/ml), DMSO (20 mg/ml), Ethanol (30 mg/ml), Methanol (1 mg/ml), and PBS (pH 7.2, 5 mg/ml) | [1] |

| SMILES | CC1=C(C(=C(C=C1CCN)OC)C)OC.Cl | N/A |

| InChI | InChI=1S/C12H19NO2.ClH/c1-8-9(2)12(15-4)10(5-6-13)7-11(8)14-3;/h7H,5-6,13H2,1-4H3;1H | [1] |

Pharmacological Data

Specific pharmacological data for 3,4-dimethyl-2,5-dimethoxyphenethylamine, such as receptor binding affinities (Kᵢ) and functional potencies (EC₅₀), are not extensively documented in publicly available scientific literature.[2] However, based on its structural similarity to other 2C-series compounds, its primary pharmacological activity is attributed to its interaction with serotonin receptors, particularly the 5-HT₂A receptor.[2] The 2,5-dimethoxy substitution pattern is a key structural feature for potent agonist activity at this receptor.[2]

For comparative purposes, the table below presents pharmacological data for the structurally related and more extensively studied compound, 2,5-dimethoxy-4-methylphenethylamine (2C-D). It is important to note that these values are for 2C-D and may not be representative of 2C-G.

| Ligand | Receptor | Assay Type | Kᵢ (nM) | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |

| 2C-D | 5-HT₂A | Radioligand Binding | - | 5.09 (pEC₅₀) | - | N/A |

| 2C-D | 5-HT₂C | Radioligand Binding | - | 4.73 (pEC₅₀) | - | N/A |

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis and pharmacological evaluation of 3,4-dimethyl-2,5-dimethoxyphenethylamine HCl are scarce. The following sections provide generalized protocols based on the synthesis and analysis of structurally similar phenethylamines, which can be adapted by qualified researchers.

Chemical Synthesis

The synthesis of 2C-series phenethylamines, as detailed by Alexander Shulgin in his book "PiHKAL" (Phenethylamines I Have Known and Loved), typically involves a multi-step process starting from a substituted benzaldehyde.[3][4] A plausible synthetic route for 2C-G would likely follow a similar pathway.

General Synthetic Protocol (adapted from PiHKAL for related compounds):

-

Nitrostyrene Formation: Condensation of 3,4-dimethyl-2,5-dimethoxybenzaldehyde with nitromethane in the presence of a catalyst such as ammonium acetate to yield the corresponding β-nitrostyrene.

-

Reduction of the Nitrostyrene: Reduction of the nitro group of the β-nitrostyrene to a primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).

-

Salt Formation: Conversion of the resulting freebase to the hydrochloride salt by treatment with a solution of hydrochloric acid in a suitable solvent, followed by crystallization.

Caution: The synthesis of psychoactive compounds is subject to legal restrictions in many jurisdictions. All chemical syntheses should be performed by qualified individuals in a controlled laboratory setting with appropriate safety precautions.

Analytical Methods

The identification and characterization of 3,4-dimethyl-2,5-dimethoxyphenethylamine HCl can be achieved using a combination of analytical techniques.

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds. For phenethylamines, derivatization is often employed to improve chromatographic properties and mass spectral fragmentation.

General GC-MS Protocol for Phenethylamine Analysis:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable organic solvent (e.g., methanol, ethyl acetate).

-

Derivatization (Optional but Recommended): React the sample with a derivatizing agent such as N-methyl-bis-trifluoroacetamide (MBTFA) or trifluoroacetic anhydride (TFAA) to form the corresponding trifluoroacetyl derivative.

-

GC Separation: Inject the prepared sample onto a GC system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). Use a temperature program to achieve separation of the analytes.

-

MS Detection: The eluting compounds are introduced into a mass spectrometer for ionization (typically electron ionization) and detection. The resulting mass spectrum provides a fragmentation pattern that can be used for structural elucidation and comparison with reference spectra.

A study on the identification of 2C-G noted that an intense peak at m/z = 178 in the GC-EI-MS spectrum, along with different intensities of ions at m/z = 165 and 180, allowed for its distinction from the related compound 2C-E.[5]

4.2.2. Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

NMR and IR spectroscopy are essential for the definitive structural confirmation of a synthesized compound.

-

¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the complete assignment of the chemical structure.[5]

-

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The FTIR spectrum of 2C-G has been reported to show characteristic doublets at 993-1014 cm⁻¹ and 1099-1124 cm⁻¹.[5]

Pharmacological Assays

4.3.1. Radioligand Binding Assay for 5-HT₂A Receptor Affinity

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

General Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the human 5-HT₂A receptor or from brain tissue known to have a high density of these receptors (e.g., rat frontal cortex).

-

Assay Buffer: Prepare a suitable assay buffer (e.g., Tris-HCl buffer) containing appropriate ions.

-

Incubation: In a multi-well plate, incubate the prepared membranes with a known concentration of a radiolabeled ligand that specifically binds to the 5-HT₂A receptor (e.g., [³H]ketanserin) and varying concentrations of the test compound (2C-G HCl).

-

Separation: After incubation to reach equilibrium, separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation.

Signaling Pathway

The primary molecular target of psychedelic phenethylamines is the serotonin 5-HT₂A receptor, a G-protein coupled receptor (GPCR).[6] Activation of this receptor initiates a complex intracellular signaling cascade.

Figure 1: Simplified 5-HT₂A receptor signaling pathway.

Caption: Activation of the 5-HT₂A receptor by an agonist like 2C-G leads to the activation of the Gq protein, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol trisphosphate (IP₃). DAG activates Protein Kinase C (PKC), while IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum. These second messengers then modulate various downstream cellular responses.[6][7]

Conclusion

3,4-dimethyl-2,5-dimethoxyphenethylamine HCl is a member of the 2C class of psychedelic compounds with a presumed mechanism of action involving agonism at the serotonin 5-HT₂A receptor. While detailed pharmacological data for this specific compound are limited in the public domain, this guide provides a framework for its study based on its chemical properties and the well-established pharmacology of related phenethylamines. The provided experimental protocols and the signaling pathway diagram offer a foundation for researchers and drug development professionals interested in further investigating the properties and potential applications of this and similar molecules. Further research is warranted to fully characterize the pharmacological and toxicological profile of 2C-G.

References

- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 2. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 2C-G-5 - Wikipedia [en.wikipedia.org]

- 4. PiHKAL - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 7. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Psychoactivity of 2C-G: A Technical Exploration from Shulgin's PiHKAL

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and initial qualitative bioassay of 2,5-dimethoxy-3,4-dimethylphenethylamine (2C-G), as detailed by Alexander Shulgin in his seminal work, "PiHKAL: A Chemical Love Story." All data and protocols are directly extracted from entry #27 in the second part of the book.

Quantitative Data Summary

The following tables present a structured summary of the quantitative data associated with the synthesis and dosage of 2C-G hydrochloride.

Table 1: Synthesis Reactants and Products

| Step | Reactant | Molar Mass ( g/mol ) | Amount Used | Product | Molar Mass ( g/mol ) | Yield |

| 1 | 2,3-Xylenol | 122.16 | 86.5 g | 2,3-Dimethylanisole | 136.19 | 41.5 g |

| 2 | 2,3-Dimethylanisole | 136.19 | 70.8 g | 2,3-Dimethyl-4-methoxybenzaldehyde | 164.19 | 64.8 g |

| 3 | 2,3-Dimethyl-4-methoxybenzaldehyde | 164.19 | 32.4 g | 2,5-Dimethoxy-3,4-dimethylphenethylamine HCl (2C-G) | 245.75 | 2.13 g |

Table 2: Dosage and Effects Timeline

| Dosage (Oral) | Duration of Effects | Onset | Plateau | Offset | After-effects |

| 20 - 35 mg | 18 - 30 hours | Not specified | Not specified | Not specified | Not specified |

Experimental Protocols

The synthesis of 2C-G as described by Shulgin is a multi-step process commencing from 2,3-xylenol. The following protocols are a detailed representation of the procedures outlined in PiHKAL.

Step 1: Synthesis of 2,3-Dimethylanisole

-

Reaction Setup: A solution of 40.4 g of flake potassium hydroxide (KOH) in 400 mL of warm ethanol (EtOH) was prepared. To this, 86.5 g of 2,3-xylenol was added, followed by 51.4 g of methyl iodide.

-

Reaction Conditions: The mixture was brought to reflux and maintained for 2 days.

-

Work-up and Purification: The reaction mixture was stripped of volatile components under vacuum. The resulting residue was dissolved in 1 L of water and extracted four times with 200 mL portions of dichloromethane (CH2Cl2). The combined organic extracts were washed with a 5% sodium hydroxide (NaOH) solution until the washes remained basic, followed by a single wash with dilute hydrochloric acid (HCl). The solvent was removed under vacuum to yield 41.5 g of 2,3-dimethylanisole as a pungent amber oil that spontaneously crystallized. The melting point of the product was 25-26 °C.[1]

Step 2: Synthesis of 2,3-Dimethyl-4-methoxybenzaldehyde

-

Reagent Preparation: A mixture of 205 g of phosphorus oxychloride (POCl3) and 228 g of N-methylformanilide was allowed to incubate at room temperature until a deep claret color developed, indicating the formation of the Vilsmeier reagent.

-

Reaction: To the prepared reagent, 70.8 g of 2,3-dimethylanisole was added.

-

Reaction Conditions: The reaction mixture was heated on a steam bath for 2.5 hours.

-

Work-up and Purification: The reaction product was poured into 1.7 L of water and stirred until crystallization occurred. The solid product was collected by filtration, washed with water, and air-dried to yield 77.7 g of crude benzaldehyde. This crude product was then distilled at 70-90 °C under a vacuum of 0.4 mm/Hg to give 64.8 g of 2,3-dimethyl-4-methoxybenzaldehyde as a white crystalline solid with a melting point of 51-52 °C.[1]

Step 3: Synthesis of 2,5-Dimethoxy-3,4-dimethylphenethylamine hydrochloride (2C-G)

-

Reaction: A solution of 32.4 g of 2,3-dimethyl-4-methoxybenzaldehyde in 800 mL of CH2Cl2 was treated with 58.6 g of 85% m-chloroperoxybenzoic acid.

-

Reaction Conditions: The mixture was held at reflux for 3 days.

-

Work-up and Purification: The final product was dissolved in 10 mL of isopropanol (IPA) and neutralized with concentrated HCl. Anhydrous diethyl ether (Et2O) (25 mL) was added to induce crystallization. The resulting white crystals were collected by filtration, washed with Et2O, and air-dried to a constant weight, yielding 2.13 g of 2,5-dimethoxy-3,4-dimethylphenethylamine hydrochloride (2C-G). The final product had a melting point of 232-233 °C.[1]

Visualizations

The following diagrams illustrate the synthesis workflow and a conceptual representation of the dosage and effects of 2C-G.

Caption: Synthesis workflow for 2C-G Hydrochloride from 2,3-Xylenol.

Caption: Dosage and qualitative effects of 2C-G as reported in PiHKAL.

References

Pharmacological Profile of 2C-G Hydrochloride: A Technical Guide for Researchers

Disclaimer: This document is intended for research, scientific, and drug development professionals only. 2C-G hydrochloride is a psychoactive substance and its research may be subject to legal and ethical regulations. This guide summarizes publicly available information and highlights significant gaps in the scientific literature.

Introduction

2,5-Dimethoxy-3,4-dimethylphenethylamine (2C-G) is a psychedelic phenethylamine of the 2C series.[1] First synthesized by Alexander Shulgin, it is structurally related to other psychoactive compounds like 2C-D and Ganesha.[1] Like many substances in this class, the psychoactive effects of 2C-G are believed to be primarily mediated by its interaction with the serotonin system in the central nervous system.[2] However, a comprehensive pharmacological and toxicological profile of 2C-G hydrochloride is not well-established in peer-reviewed scientific literature, with much of the current understanding derived from anecdotal reports and extrapolation from structurally similar compounds.[1][2]

This technical guide aims to provide a detailed overview of the known and presumed pharmacological properties of 2C-G hydrochloride, present relevant data from related compounds for comparative analysis, outline key experimental methodologies, and identify critical areas for future research.

Pharmacodynamics

The pharmacodynamic profile of the 2C class of compounds is largely characterized by their interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT₂ subfamily.[2][3]

Receptor Binding Affinity

While specific quantitative binding data for 2C-G hydrochloride is not extensively documented, compounds in the 2C series are generally high-affinity ligands for the 5-HT₂A and 5-HT₂C receptors.[2][4] The affinity of a compound for a receptor is typically measured by its inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.[2] For context, the receptor binding affinities of the closely related and more studied compound, 2C-B, are presented in Table 1. It is hypothesized that 2C-G possesses a similar affinity profile.

Table 1: Receptor Binding Affinities of the Related Compound 2C-B

| Receptor | Ki (nM) |

|---|---|

| 5-HT₂A | 4.9 |

| 5-HT₂C | 17 |

| 5-HT₁A | >10,000 |

| Dopamine D₂ | >10,000 |

| Norepinephrine α₁ | 1,400 |

(Data for 2C-B, adapted from relevant pharmacological studies. Specific data for 2C-G is not available.)

Functional Efficacy & Signaling Pathways

Beyond binding affinity, the functional activity of a compound at a receptor is crucial. Most psychedelic phenethylamines, including those in the 2C series, act as agonists or partial agonists at the 5-HT₂A receptor.[3][4] Agonist binding at this G-protein coupled receptor (GPCR) is known to initiate a downstream signaling cascade, primarily through the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mediate increases in intracellular calcium and activation of protein kinase C (PKC), respectively.

References

Navigating the Labyrinth: A Technical Guide to the Legal Status of 2C-G (hydrochloride) for Scientific Research in the United States

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the legal and regulatory landscape surrounding the use of 2C-G (hydrochloride), a synthetic phenethylamine, in scientific research within the United States. Due to its classification as a Schedule I controlled substance, researchers must navigate a stringent set of federal and state regulations. This document outlines the necessary steps, key considerations, and procedural workflows for legally obtaining and utilizing 2C-G for research purposes.

Legal Status of 2C-G (hydrochloride)

2C-G, chemically known as 2-(4-Gonio-2,5-dimethoxyphenyl)ethanamine, and its salts, including the hydrochloride form, are classified as Schedule I controlled substances under the federal Controlled Substances Act (CSA) in the United States.[1] This classification signifies that the U.S. Drug Enforcement Administration (DEA) has determined that 2C-G has a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision.[2][3]

The DEA assigns a specific Controlled Substance Code Number (CSCN) to each regulated substance. The CSCN for 2C-G is 7520 . This number is used for identification and tracking purposes in all regulatory and reporting documents.

Table 1: Legal Status and Identification of 2C-G (hydrochloride)

| Parameter | Details |

| Chemical Name | 2-(4-Gonio-2,5-dimethoxyphenyl)ethanamine hydrochloride |

| Common Name | 2C-G (hydrochloride) |

| Federal Legal Status | Schedule I Controlled Substance |

| DEA CSCN | 7520 |

| Governing Legislation | Controlled Substances Act (21 U.S.C. § 801 et seq.) |

| Regulatory Agency | U.S. Drug Enforcement Administration (DEA) |

Regulatory Pathway for Researchers

Conducting scientific research with a Schedule I substance like 2C-G is a complex, multi-step process that requires approvals from both federal and, in many cases, state authorities. The overarching goal of these regulations is to ensure public safety and prevent the diversion of controlled substances.

Federal Requirements

The primary federal agency overseeing the research use of controlled substances is the DEA. Researchers must obtain a specific DEA Registration for Researchers to handle Schedule I substances.

Key Federal Requirements:

-

DEA Registration (Form 225): Principal Investigators must apply for a registration to conduct research with Schedule I substances by submitting DEA Form 225. This application requires detailed information about the researcher's qualifications, the research protocol, and the security measures in place at the research facility.

-

Research Protocol: A comprehensive research protocol must be submitted to the DEA. This document should detail the study's objectives, methodology, the quantity of 2C-G to be used, and the procedures for its handling, storage, and disposal.

-

Institutional Approval: Researchers must typically secure approval from their institution's Institutional Review Board (IRB) for studies involving human subjects or the Institutional Animal Care and Use Committee (IACUC) for studies involving animals.

-

Security Requirements: The DEA mandates stringent security measures for the storage of Schedule I substances to prevent theft or diversion. These typically include a securely locked, substantially constructed cabinet or safe.

-

Record Keeping: Meticulous records must be maintained for the acquisition, use, and disposal of 2C-G. These records are subject to inspection by the DEA.

State-Level Requirements

In addition to federal registration, many states have their own controlled substance regulations. Researchers must ensure compliance with all applicable state laws, which may include obtaining a separate state-level research license or registration.

Table 2: Summary of Key Regulatory Requirements for 2C-G Research

| Requirement | Description | Issuing Authority |

| DEA Researcher Registration | Mandatory for all researchers handling Schedule I substances. | U.S. Drug Enforcement Administration (DEA) |

| Research Protocol Approval | Detailed plan of the proposed research. | DEA |

| Institutional Review Board (IRB) Approval | Required for research involving human subjects. | Researcher's Institution |

| Institutional Animal Care and Use Committee (IACUC) Approval | Required for research involving animals. | Researcher's Institution |

| State Research License/Registration | May be required in addition to federal registration. | State Health Department or Board of Pharmacy |

| Secure Storage | Adherence to DEA regulations for physical security. | N/A (Researcher's responsibility) |

| Biennial Inventory and Record Keeping | Detailed logs of all substance-related activities. | N/A (Researcher's responsibility) |

Experimental Protocols: A General Framework

Due to the highly restricted nature of 2C-G, specific, publicly available experimental protocols are exceedingly rare. However, any protocol involving a Schedule I substance must adhere to a set of best practices designed to ensure safety, security, and regulatory compliance.

General Methodological Considerations:

-

Procurement: 2C-G (hydrochloride) can only be procured from a DEA-registered manufacturer or distributor. The acquisition process requires the use of a DEA Form 222 for Schedule I and II substances.

-

Handling and Preparation: All handling of 2C-G must be conducted in a controlled laboratory environment by authorized personnel. Standard laboratory safety protocols, including the use of personal protective equipment (PPE), should be strictly followed. Solutions should be prepared with precision, and all quantities meticulously documented.

-

Administration (in vitro / in vivo): The method of administration will depend on the specific experimental design. All procedures must be explicitly detailed in the approved research protocol.

-

Data Collection and Analysis: Data should be collected and analyzed using validated scientific methods. All experimental outcomes, including any adverse events, must be recorded.

-

Disposal: Any unused 2C-G or waste material containing the substance must be disposed of in accordance with DEA regulations. This often involves transfer to a registered reverse distributor. A DEA Form 41 is typically required to document the destruction of controlled substances.

Visualizing the Regulatory Workflow and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes and relationships involved in conducting research with 2C-G.

Caption: Regulatory approval workflow for 2C-G research.

References

In Vitro Binding Affinity and Functional Profile of 2C-G Hydrochloride at Serotonin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity and functional activity of 2C-G hydrochloride at human serotonin 5-HT2A and 5-HT2C receptors. The data presented herein is primarily derived from the pivotal study by Moya et al. (2007), which characterized the functional selectivity of a series of hallucinogenic phenethylamine derivatives. This document includes quantitative binding and functional data, detailed experimental methodologies, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Binding and Functional Data

The binding affinity (Ki) of 2C-G hydrochloride at human 5-HT2A and 5-HT2C receptors, along with its functional potency (EC50) and efficacy (Emax) in stimulating two key signaling pathways—phospholipase C (PLC) and phospholipase A2 (PLA2)—are summarized below. This data is crucial for understanding the receptor interaction profile and potential downstream cellular effects of this compound.

| Compound | Receptor | Assay Type | Ki (nM) | EC50 (nM) | Emax (% of 5-HT) |

| 2C-G | 5-HT2A | PLC-IP Accumulation | - | 180 ± 30 | 58 ± 4 |

| PLA2-AA Release | - | 130 ± 20 | 56 ± 6 | ||

| 2C-G | 5-HT2C | PLC-IP Accumulation | - | 110 ± 10 | 66 ± 3 |

| PLA2-AA Release | - | 110 ± 20 | 66 ± 5 |

Data extracted from Moya, P. R., Berg, K. A., Gutiérrez-Hernandez, M. A., et al. (2007). Functional selectivity of hallucinogenic phenethylamine and phenylisopropylamine derivatives at human 5-hydroxytryptamine (5-HT)2A and 5-HT2C receptors. Journal of Pharmacology and Experimental Therapeutics, 321(3), 1054–1061.

Experimental Protocols

The following sections detail the methodologies employed to generate the quantitative data presented above. These protocols are based on standard and widely accepted techniques in receptor pharmacology.

Cell Culture and Receptor Expression

Chinese hamster ovary-K1 (CHO-K1) cells stably expressing either the human 5-HT2A or 5-HT2C receptor were utilized for all functional assays. These cells provide a controlled environment for studying the specific interactions between 2C-G and the serotonin receptor subtypes without the confounding variables of a native neuronal system.

Radioligand Binding Assay (General Protocol)

While the primary source for the functional data did not include Ki values for 2C-G, a general competitive radioligand binding assay protocol is described below, as it is the standard method for determining binding affinity.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., 2C-G hydrochloride) by measuring its ability to displace a radiolabeled ligand from the target receptor.

Materials:

-

Membrane preparations from cells stably expressing the receptor of interest (e.g., 5-HT2A or 5-HT2C).

-

Radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C).

-

Test compound (2C-G hydrochloride) at various concentrations.

-

Non-specific binding control (a high concentration of a non-radiolabeled ligand, e.g., ketanserin).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Equilibration: Allow the binding to reach equilibrium (typically 30-60 minutes at room temperature or 37°C).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phospholipase C (PLC) Functional Assay

Objective: To measure the potency and efficacy of 2C-G hydrochloride in activating the PLC pathway by quantifying the accumulation of inositol phosphates (IPs).

Materials:

-

CHO-K1 cells stably expressing 5-HT2A or 5-HT2C receptors.

-

[3H]myo-inositol.

-

Assay medium (e.g., serum-free medium containing LiCl).

-

Test compound (2C-G hydrochloride) at various concentrations.

-

Lysis buffer.

-

Anion exchange chromatography columns.

-

Scintillation fluid and counter.

Procedure:

-

Cell Labeling: Plate the cells and label them overnight with [3H]myo-inositol, which is incorporated into the cell membrane as phosphoinositides.

-

Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl, which inhibits inositol monophosphatase, leading to the accumulation of IPs.

-

Stimulation: Add varying concentrations of 2C-G hydrochloride to the cells and incubate for a specific period (e.g., 30-60 minutes) to stimulate PLC-mediated hydrolysis of phosphoinositides.

-

Lysis and Extraction: Terminate the reaction by adding a lysis buffer (e.g., perchloric acid) and extract the water-soluble inositol phosphates.

-

Separation: Separate the [3H]IPs from other radiolabeled components using anion exchange chromatography.

-

Quantification: Quantify the amount of [3H]IPs using scintillation counting.

-

Data Analysis: Plot the amount of [3H]IPs produced against the logarithm of the 2C-G concentration to generate a dose-response curve. From this curve, determine the EC50 (potency) and Emax (efficacy) values.

Phospholipase A2 (PLA2) Functional Assay

Objective: To measure the potency and efficacy of 2C-G hydrochloride in activating the PLA2 pathway by quantifying the release of arachidonic acid (AA).

Materials:

-

CHO-K1 cells stably expressing 5-HT2A or 5-HT2C receptors.

-

[3H]arachidonic acid.

-

Assay medium.

-

Test compound (2C-G hydrochloride) at various concentrations.

-

Scintillation fluid and counter.

Procedure:

-

Cell Labeling: Plate the cells and label them overnight with [3H]arachidonic acid, which is incorporated into the sn-2 position of membrane phospholipids.

-

Washing: Wash the cells thoroughly to remove any unincorporated [3H]arachidonic acid.

-

Stimulation: Add varying concentrations of 2C-G hydrochloride to the cells and incubate for a specific period (e.g., 30 minutes) to stimulate PLA2-mediated release of [3H]arachidonic acid.

-

Collection: Collect the supernatant, which contains the released [3H]arachidonic acid.

-

Quantification: Measure the radioactivity in the supernatant using scintillation counting.

-

Data Analysis: Plot the amount of [3H]arachidonic acid released against the logarithm of the 2C-G concentration to generate a dose-response curve. From this curve, determine the EC50 (potency) and Emax (efficacy) values.

Signaling Pathways

5-HT2A and 5-HT2C Receptor-Mediated PLC Activation

Both 5-HT2A and 5-HT2C receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins.[1] Upon agonist binding, a conformational change in the receptor activates Gq/11, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.

References

Theoretical Elemental Composition and Molecular Weight of 2C-G Hydrochloride

This technical guide outlines the theoretical elemental composition and molecular weight of 2,5-Dimethoxy-3,4-dimethylphenethylamine hydrochloride, commonly known as 2C-G HCl. This information is critical for researchers, scientists, and drug development professionals for accurate quantification, purity assessment, and formulation development.

Chemical Identity

Systematic Name: 2-(2,5-dimethoxy-3,4-dimethylphenyl)ethan-1-amine hydrochloride Common Name: 2C-G hydrochloride, 2C-G HCl Molecular Formula: C₁₂H₂₀ClNO₂[1]

The structure consists of a phenethylamine core with two methoxy groups at the 2 and 5 positions and two methyl groups at the 3 and 4 positions of the benzene ring. The hydrochloride salt is formed by the reaction of the amine group with hydrochloric acid.

Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular weight of 2C-G HCl is calculated as follows:

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) |

| Carbon | C | 12.011 | 12 | 144.132 |

| Hydrogen | H | 1.008 | 20 | 20.160 |

| Chlorine | Cl | 35.453 | 1 | 35.453 |

| Nitrogen | N | 14.007 | 1 | 14.007 |

| Oxygen | O | 15.999 | 2 | 31.998 |

| Total | 245.75 |

The theoretical molecular weight of 2C-G HCl is 245.75 g/mol .[1] Other sources report similar values of 245.7 g/mol and 245.746 g/mol .[2][3]

Elemental Composition

The elemental composition represents the percentage by mass of each element within the compound.

| Element | Symbol | Total Weight ( g/mol ) | Percentage Composition (%) |

| Carbon | C | 144.132 | 58.65 |

| Hydrogen | H | 20.160 | 8.20 |

| Chlorine | Cl | 35.453 | 14.43 |

| Nitrogen | N | 14.007 | 5.70 |

| Oxygen | O | 31.998 | 13.02 |

| Total | 245.75 | 100.00 |

These theoretical values are fundamental for analytical techniques such as combustion analysis, which are used to experimentally verify the elemental composition of a synthesized compound.

Logical Relationship of Calculations

The following diagram illustrates the logical workflow for determining the elemental composition from the molecular formula.

Caption: Workflow for calculating elemental composition.

References

An In-depth Technical Guide on the Psychoactive Effects and Duration of 2C-G from Historical Reports

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known psychoactive effects and duration of 2C-G (2,5-Dimethoxy-3,4-dimethylphenethylamine), based on historical reports, primarily from the seminal work of Dr. Alexander Shulgin. The information is intended for a scientific audience and is presented to facilitate further research and understanding of this compound.

Introduction

2C-G is a synthetic phenethylamine and a member of the 2C family of psychedelic compounds. First synthesized and bioassayed by Alexander Shulgin, its psychoactive properties were documented in his book, PiHKAL (Phenethylamines I Have Known and Loved). The information available on 2C-G is limited, with Shulgin's personal accounts being the primary source of data on its effects in humans.

Psychoactive Effects and Duration

The psychoactive profile of 2C-G is characterized by its exceptionally long duration and its primary effects as an "insight-enhancer" with muted or absent visual hallucinations[1].

The following table summarizes the quantitative data available from historical reports on the oral administration of 2C-G[1].

| Parameter | Value | Source |

| Dosage Range | 20 - 35 mg | [1] |

| Onset | Not explicitly stated, but a plateau is reached at 2 hours. | [1] |

| Peak | A plateau is maintained for several hours after onset. | [1] |

| Total Duration | 18 - 30 hours | [1] |

Historical reports from Shulgin's work describe the subjective effects of 2C-G as follows:

-

At 22 mg: The user reported being "completely functional," able to write and answer the telephone, with the only notable sensory alteration being a strange taste to coffee. The mental effects were present but not overwhelming, and the experience was followed by a desire for sleep in the early evening[1].

-

At 32 mg: The onset was marked by a "non-physical heat in the upper back." A notable "energy tremor" was present throughout the experience, though the body was generally at ease. A plateau was reached at approximately two hours, accompanied by mild nausea. This plateau was sustained for several hours. The user did not feel completely back to baseline until the evening of the following day, with a full "repair" taking a couple more days[1].

Experimental Protocols

The following sections detail the methodologies for the synthesis and bioassay of 2C-G as described in historical literature.

The synthesis of 2C-G is a multi-step process starting from 2,3-xylenol. The full, detailed synthesis protocol is documented in PiHKAL[1]. The general workflow is outlined in the diagram below.

The bioassays of 2C-G were conducted by Alexander Shulgin and a small group of associates. The methodology, as can be inferred from his writings, involved the oral administration of a measured dose of the compound in a comfortable and familiar setting. The subjective effects were then meticulously documented over the course of the experience. This approach is a form of self-experimentation and qualitative analysis, common in the early exploration of psychoactive compounds[1].

Proposed Signaling Pathway

While specific receptor binding data for 2C-G is not available, it is hypothesized to act as a serotonin 5-HT2A receptor agonist, similar to other members of the 2C family of psychedelics. Activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), is believed to be the primary mechanism for the psychedelic effects of these compounds.

References

An In-Depth Technical Guide to 2C-G and its Structural Analogues and Homologs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is intended for research and informational purposes only. The compounds described herein are potent psychoactive substances and may be controlled substances in many jurisdictions. Their handling and research should be conducted in strict accordance with all applicable laws and regulations by qualified professionals in a controlled laboratory setting.

Introduction

The 2C family of phenethylamines, first extensively synthesized and documented by Alexander Shulgin, represents a significant class of serotonergic psychedelics.[1] These compounds are characterized by methoxy groups at the 2 and 5 positions of the phenyl ring and are noted for their diverse psychoactive effects, primarily mediated through agonism at the serotonin 5-HT2A receptor.[1][2] This guide focuses on 2,5-dimethoxy-3,4-dimethylphenethylamine (2C-G) and its structural analogues and homologs, specifically 2C-G-3 and 2C-G-5, providing a comprehensive overview of their chemistry, pharmacology, and the experimental methodologies used for their evaluation.

While detailed quantitative pharmacological data for 2C-G, 2C-G-3, and 2C-G-5 are sparse in peer-reviewed literature, this guide compiles the available qualitative data and provides context by referencing more extensively studied 2C compounds. The experimental protocols detailed herein are based on established methodologies for the characterization of psychedelic phenethylamines.

Chemical Structures and Properties

The core structure of the 2C-G series is the 2,5-dimethoxyphenethylamine backbone with substitutions at the 3 and 4 positions of the phenyl ring.

-

2C-G: 2-(2,5-dimethoxy-3,4-dimethylphenyl)ethan-1-amine

-

2C-G-3: 2-(2,5-dimethoxy-7,8-dihydro-6H-cyclopenta[g]azulen-9-yl)ethan-1-amine (3,4-Trimethylene-2,5-dimethoxyphenethylamine)

-

2C-G-5: 2-(3,6-dimethoxy-4-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl)ethanamine (3,4-Norbornyl-2,5-dimethoxyphenethylamine)[3]

Pharmacology

Mechanism of Action

The primary pharmacological target of the 2C family of compounds is the serotonin 5-HT2 receptor family, with a particularly high affinity for the 5-HT2A subtype.[1] These compounds act as partial agonists at the 5-HT2A receptor.[1] The interaction with the 5-HT2A receptor is believed to be responsible for the psychedelic effects of these substances. Most 2C drugs exhibit a 5- to 15-fold higher affinity for the 5-HT2A receptor over the 5-HT2C receptor and a 15- to 100-fold higher affinity for the 5-HT2A receptor over the 5-HT1A receptor.[1]

Signaling Pathways

Activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), initiates downstream signaling cascades. The primary pathway implicated in the effects of psychedelic agonists is the Gq/11 pathway, which leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Figure 1: Simplified 5-HT2A Receptor Gq Signaling Pathway.

Qualitative Pharmacological Data

Due to the limited availability of peer-reviewed quantitative data, the following table summarizes the anecdotal dosage and duration of effects as reported by Alexander Shulgin in his book PiHKAL (Phenethylamines I Have Known and Loved).

| Compound | Dosage Range (Oral) | Duration of Effects | Qualitative Effects |

| 2C-G | 20 - 35 mg | 18 - 30 hours | Insight-enhancer, muted or absent visual effects.[4] |

| 2C-G-3 | 16 - 25 mg | 12 - 24 hours | Some visual effects, general euphoria with underlying paranoia.[1] |

| 2C-G-5 | 10 - 16 mg | 32 - 48 hours | Similar to 2C-B for some users, general euphoria, can lead to tiredness.[1] |

Comparative Quantitative Data (Reference 2C Compounds)

To provide a framework for understanding the potential potency of the 2C-G series, the following table presents receptor binding affinity (Ki) and functional efficacy (EC50) data for more extensively studied 2C compounds. It is important to note that these values are not for 2C-G, 2C-G-3, or 2C-G-5 but serve as a reference.

| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT2A EC50 (nM) |

| 2C-B | 40 | 180 | 31 |

| 2C-E | 22 | 131 | 16 |

| 2C-I | 16 | 134 | 13 |

| 2C-T-2 | 43 | 208 | 21 |

| 2C-T-7 | 12 | 114 | 13 |

Data compiled from various sources for illustrative purposes. Actual values may vary depending on the specific assay conditions.

Metabolism and Pharmacokinetics

The metabolism of 2C compounds is primarily mediated by monoamine oxidase (MAO) enzymes, leading to deamination.[1] O-demethylation is another metabolic pathway.[2] Due to the involvement of MAO, there is a potential for significant drug-drug interactions with monoamine oxidase inhibitors (MAOIs), which can potentiate the effects and toxicity of 2C compounds.[2] Specific pharmacokinetic parameters such as half-life, volume of distribution, and clearance have not been formally studied for 2C-G, 2C-G-3, and 2C-G-5.

Experimental Protocols

The following sections detail generalized protocols for the synthesis and pharmacological evaluation of 2C-G and its analogs.

Synthesis

The synthesis of phenethylamines in the 2C series typically starts from a substituted benzaldehyde. A general workflow involves the formation of a nitrostyrene intermediate followed by reduction to the primary amine.

Figure 2: General Synthesis Workflow for 2C-Phenethylamines.

4.1.1 Synthesis of 2C-G-5 (Adapted from PiHKAL)

A detailed synthesis of 2C-G-5 starting from 3,6-dihydroxybenzonorbornane is described by Shulgin. The key steps involve:

-

Methylation: The dihydroxy starting material is methylated using methyl iodide and potassium carbonate in acetone.

-

Formylation: The resulting 3,6-dimethoxybenzonorbornane is formylated using phosphorus oxychloride and N-methylformanilide.

-

Nitrostyrene Formation: The aldehyde is then reacted with nitromethane in the presence of ammonium acetate to form the corresponding β-nitrostyrene.

-

Reduction: The nitrostyrene is reduced to the final phenethylamine using lithium aluminum hydride (LAH) in tetrahydrofuran (THF).

-

Salt Formation: The freebase is converted to the hydrochloride salt for purification and storage.

In Vitro Pharmacological Assays

4.2.1 Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Methodology:

-

Membrane Preparation: Membranes from cells expressing the human 5-HT2A receptor are prepared by homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., BCA).[5]

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4) is prepared.[5]

-

Competition Assay: In a 96-well plate, the receptor membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [³H]ketanserin) and varying concentrations of the unlabeled test compound.[6]

-

Incubation: The plate is incubated for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature).

-

Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate to separate bound from free radioligand. The filters are washed with ice-cold buffer.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[5]

Figure 3: Radioligand Competition Binding Assay Workflow.

4.2.2 Inositol Monophosphate (IP1) Accumulation Assay

This functional assay measures the agonist-induced activation of the Gq pathway by quantifying the accumulation of a downstream metabolite, IP1.

Methodology:

-

Cell Culture: Cells stably expressing the human 5-HT2A receptor are cultured in 96-well plates.

-

Stimulation: Cells are incubated with varying concentrations of the test compound in a stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP1.[7]

-

Lysis and Detection: After incubation (e.g., 30-60 minutes at 37°C), the cells are lysed, and the accumulated IP1 is detected using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.[8]

-

Data Analysis: The fluorescence signal is inversely proportional to the amount of IP1 produced. The data are fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum effect).[9]

Toxicology

There is a lack of specific toxicological studies on 2C-G, 2C-G-3, and 2C-G-5. However, the general toxicology of the 2C class of compounds is associated with sympathomimetic and serotonergic effects.[2] Overdose can lead to agitation, hallucinations, tachycardia, hypertension, hyperthermia, and seizures.[2] The potential for drug-drug interactions, particularly with MAOIs, is a significant concern.[2]

Conclusion

2C-G and its homologs, 2C-G-3 and 2C-G-5, are potent and long-acting psychedelic phenethylamines. Their primary mechanism of action is agonism at the 5-HT2A receptor. While detailed, quantitative pharmacological data for these specific compounds are not widely available in the scientific literature, the methodologies for their synthesis and characterization are well-established. The qualitative reports from Alexander Shulgin's pioneering work provide a foundation for further investigation into the structure-activity relationships and therapeutic potential of this unique subclass of serotonergic compounds. Future research should focus on obtaining robust in vitro and in vivo data to fully characterize their pharmacological and toxicological profiles.

References

- 1. 2C (psychedelics) - Wikipedia [en.wikipedia.org]

- 2. 2C or Not 2C: Phenethylamine Designer Drug Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. 2C-G - Wikipedia [en.wikipedia.org]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. resources.revvity.com [resources.revvity.com]

- 9. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxy-3,4-dimethylphenethylamine (2C-G) is a synthetic phenethylamine and a member of the 2C family of psychedelic compounds.[1][2] While its psychoactive properties have been documented, its primary application within the scientific community is as an analytical reference standard.[3] This technical guide provides an in-depth overview of the core research applications of 2C-G in this capacity, focusing on its use in forensic analysis, analytical chemistry, and drug development. The availability of high-purity 2C-G as a certified reference material is crucial for the calibration of analytical instruments and the validation of new and existing analytical methods for the detection and quantification of phenethylamines.[4][5]

Core Applications of 2C-G as an Analytical Standard

The primary utility of 2C-G as an analytical standard lies in its well-characterized chemical and physical properties, which provide a reliable benchmark for qualitative and quantitative analyses. Its applications span several key areas:

-

Forensic Toxicology: In forensic laboratories, 2C-G is used to unequivocally identify and quantify its presence in seized materials or biological samples. Given the structural similarity among the 2C-class of compounds, a certified reference standard is essential to differentiate 2C-G from its isomers and other related substances, which can have significant legal implications.[6][7]

-

Analytical Method Development and Validation: Researchers developing new methods for the detection of phenethylamines utilize 2C-G to establish and validate the performance of their analytical techniques.[8][9] This includes determining parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[10]

-

Pharmacological Research: In non-clinical research settings, a well-characterized standard of 2C-G is necessary for in vitro and in vivo studies aimed at understanding its pharmacological and toxicological profiles. This includes studies on receptor binding and signaling pathways.[3][11]

Analytical Techniques and Data

The identification and quantification of 2C-G as an analytical standard are primarily achieved through various chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique in forensic drug analysis due to its high sensitivity and specificity.[12] The electron ionization (EI) mass spectrum of 2C-G exhibits characteristic fragmentation patterns that allow for its identification. To enhance volatility and chromatographic performance, 2C-G is often derivatized, for example, with trifluoroacetic anhydride (TFAA).[6]

Table 1: GC-MS Data for 2C-G

| Analyte | Key Mass-to-Charge Ratios (m/z) | Notes |

| 2C-G (underivatized) | 178 (intense), 165, 180 | The intense peak at m/z 178 helps distinguish it from isomers like 2C-E.[6] |

| 2C-G (TFAA derivative) | 192, 179, 177 | Differences in the relative intensities of these ions are observed compared to the TFAA derivative of 2C-E.[6] |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC coupled with high-resolution mass spectrometry, such as quadrupole time-of-flight (QTOF-MS), is a powerful tool for the analysis of non-volatile compounds like 2C-G.[4][8] Electrospray ionization (ESI) is a commonly used soft ionization technique.[13]

Table 2: LC-MS Data for 2C-G

| Technique | Key Mass-to-Charge Ratios (m/z) | Notes |

| LC-ESI/QTOFMS (MS and MS/MS modes) | 193.1223, 178.0988 | While the set of ions can be identical to isomers like 2C-E, the distinction is possible based on differences in the relative intensities of these specific ions.[6] |

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of 2C-G shows characteristic absorption bands that can be used for its identification.[6]

Table 3: FTIR Data for 2C-G

| Wavenumber (cm⁻¹) | Assignment |

| 3390 and 3315 | Primary amine (N-H stretch) |

| 2920 and 2855 | C-H (sp³) asymmetric and symmetric stretching |

| 993-1014 and 1099-1124 | Characteristic doublets, distinguishing from other 2C-series compounds[6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of 2C-G.[6] While detailed spectral assignments for 2C-G are not widely published, the expected chemical shifts can be inferred from the analysis of similar phenethylamine compounds.

Table 4: Predicted ¹H and ¹³C NMR Data for 2C-G

| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |

| ¹H | 6.5 - 7.5 | Aromatic protons |

| 3.7 - 4.0 | Methoxy (-OCH₃) protons | |

| 2.5 - 3.5 | Ethylamine (-CH₂CH₂NH₂) protons | |

| 2.0 - 2.5 | Aromatic methyl (-CH₃) protons | |

| ¹³C | 140 - 155 | Aromatic carbons attached to oxygen |

| 110 - 130 | Other aromatic carbons | |

| 55 - 65 | Methoxy (-OCH₃) carbons | |

| 30 - 45 | Ethylamine (-CH₂CH₂NH₂) carbons | |

| 15 - 25 | Aromatic methyl (-CH₃) carbons |

Experimental Protocols

Detailed methodologies are critical for reproducible and reliable results. The following are example protocols for the analysis of 2C-G.

GC-MS Analysis of a Seized Powder

1. Sample Preparation:

- Accurately weigh approximately 1 mg of the suspected 2C-G powder.

- Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

- Prepare a working solution by diluting the stock solution to a suitable concentration (e.g., 10 µg/mL) with methanol.

- Prepare a 2C-G analytical standard at the same concentration.

2. Derivatization (Optional but Recommended):

- Evaporate 100 µL of the working solution and the standard solution to dryness under a gentle stream of nitrogen.

- Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).

- Cap the vials and heat at 70°C for 20 minutes.

- Cool to room temperature and evaporate the solvent.

- Reconstitute the residue in 100 µL of ethyl acetate.

3. GC-MS Instrumental Parameters:

- Gas Chromatograph: Agilent 7890B GC System (or equivalent).

- Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

- Injection Volume: 1 µL.

- Inlet Temperature: 250°C.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.

- Mass Spectrometer: Agilent 5977A MSD (or equivalent).

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

- Scan Range: m/z 40-550.

LC-MS/MS Analysis of a Urine Sample

1. Sample Preparation (Salting-Out Liquid-Liquid Extraction - SALLE):

- To 500 µL of urine, add an internal standard (e.g., 2C-G-d4).

- Add 500 µL of acetonitrile and a saturating amount of a salt mixture (e.g., ammonium sulfate).

- Vortex vigorously for 1 minute.

- Centrifuge at 10,000 rpm for 5 minutes.

- Transfer the upper acetonitrile layer to a clean tube.

- Evaporate the solvent to dryness under nitrogen.

- Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumental Parameters:

- Liquid Chromatograph: Shimadzu Nexera X2 UHPLC (or equivalent).

- Column: C18 column (e.g., Phenomenex Kinetex 2.6 µm C18 100 Å, 100 x 2.1 mm) maintained at 40°C.

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Flow Rate: 0.4 mL/min.

- Gradient: Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

- Mass Spectrometer: SCIEX QTRAP 6500+ (or equivalent).

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.

- Ion Source Parameters: Optimized for 2C-G (e.g., Curtain Gas: 35 psi, IonSpray Voltage: 5500 V, Temperature: 500°C).

- MRM Transitions: Monitor specific precursor-to-product ion transitions for 2C-G and its internal standard.

Visualizations

Experimental Workflow for Seized Sample Analysis

Caption: Workflow for the forensic analysis of a seized sample using 2C-G as a reference standard.

Hypothetical Signaling Pathway of 2C-G via the 5-HT₂A Receptor

Psychedelic phenethylamines like 2C-G are believed to exert their primary psychoactive effects through agonism at the serotonin 2A (5-HT₂A) receptor.[3][11] This interaction initiates a cascade of intracellular signaling events. The following diagram illustrates a simplified, hypothetical signaling pathway. It is important to note that detailed in vitro studies on the specific downstream effects of 2C-G are limited.

Caption: Simplified hypothetical signaling cascade following 2C-G binding to the 5-HT₂A receptor.

Conclusion

2C-G serves as an indispensable tool in the fields of forensic science and analytical chemistry. Its role as a certified reference standard enables the accurate identification and quantification of this and other related phenethylamines, ensuring the reliability and validity of analytical results. The detailed analytical data and experimental protocols provided in this guide are intended to support researchers, scientists, and drug development professionals in their work with this compound. Further research into the specific analytical characteristics and pharmacological properties of 2C-G will continue to enhance its utility as a valuable research tool.

References

- 1. 2C-G - Wikipedia [en.wikipedia.org]

- 2. 2C (psychedelics) - Wikipedia [en.wikipedia.org]

- 3. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification and characterization of 2,5-dimethoxy-3,4-dimethyl-β-phenethylamine (2C-G)--a new designer drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of designer drug 2C-E (4-ethyl-2, 5-dimethoxy-phenethylamine) in urine following a drug overdose - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action | Journal of Neuroscience [jneurosci.org]

- 12. The Beginner’s Guide to Interpreting GC/MS Results | Innovatech Labs [innovatechlabs.com]

- 13. LC-MS-MS | Liquid Chromatography | EAG Laboratories [eag.com]

The Enigmatic Profile of 2C-G Hydrochloride: A Review of Presumed Neuropharmacological Effects

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals